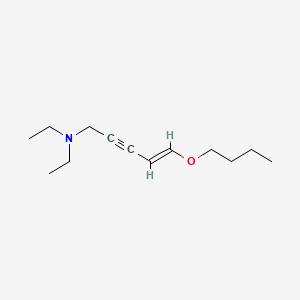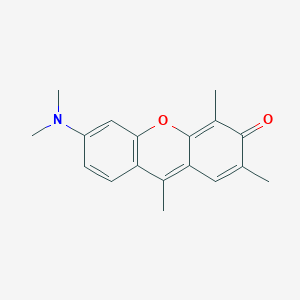
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of xanthene, a tricyclic aromatic compound, and features a dimethylamino group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one typically involves the reaction of xanthene derivatives with dimethylamine under controlled conditions. One common method includes the alkylation of xanthene with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to facilitate the reaction . The reaction conditions often require specific temperatures and pressures to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques.
Biology: The compound serves as a marker in biological assays and imaging studies.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: The compound is utilized in the manufacturing of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity to target molecules, influencing various biochemical processes. The compound’s fluorescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it valuable in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- 6-Dimethylamino-1,4,6-trimethyl-1,4-diazacycloheptane
- 6-Dimethylamino-2-methyl-5-oxopentanoate
- Dimethylaniline
Uniqueness
Compared to similar compounds, 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one stands out due to its unique structural configuration and enhanced fluorescent properties. Its versatility in various scientific applications, particularly in fluorescence-based techniques, highlights its significance in research and industry .
Properties
CAS No. |
106342-02-3 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
6-(dimethylamino)-2,4,9-trimethylxanthen-3-one |
InChI |
InChI=1S/C18H19NO2/c1-10-8-15-11(2)14-7-6-13(19(4)5)9-16(14)21-18(15)12(3)17(10)20/h6-9H,1-5H3 |
InChI Key |
NDTAQNBYNSABAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=C(C=C3)N(C)C)OC2=C(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
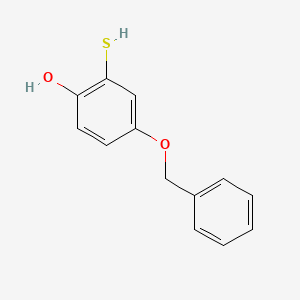
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
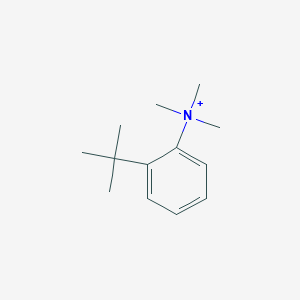
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
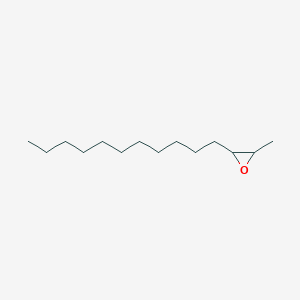
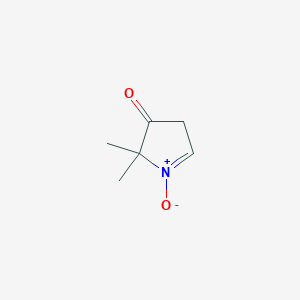
![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)
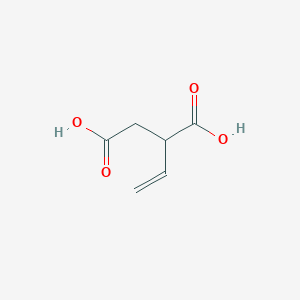
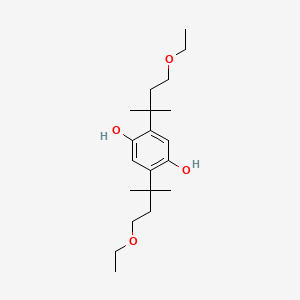
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
